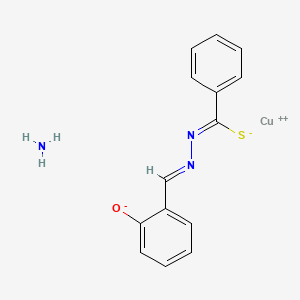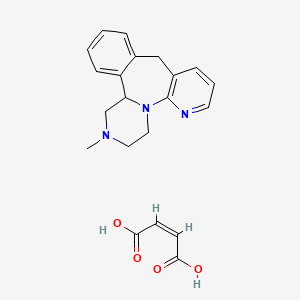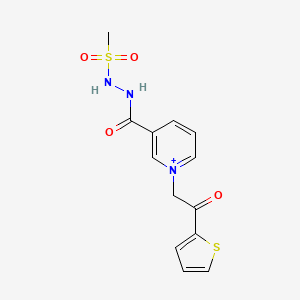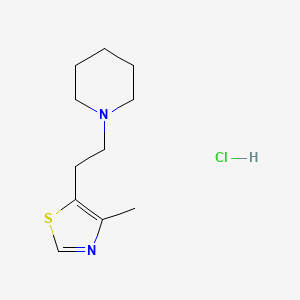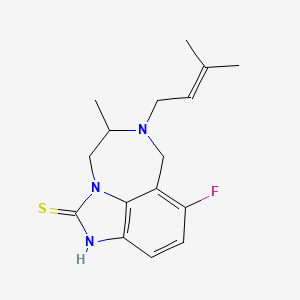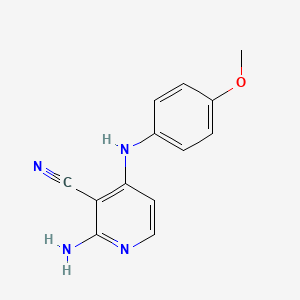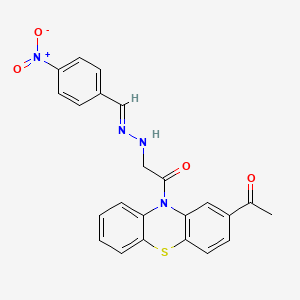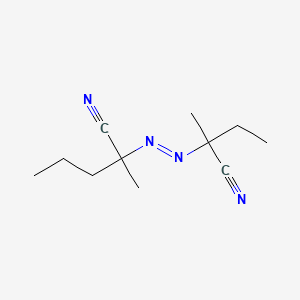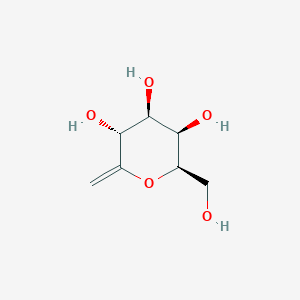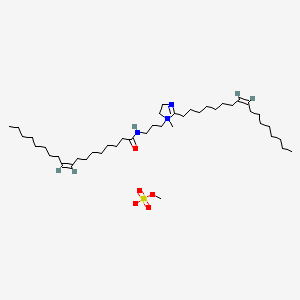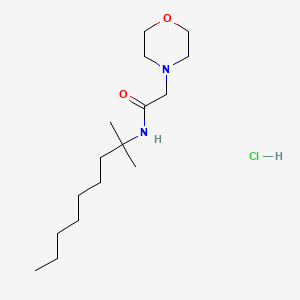
4-Morpholineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride is a chemical compound with a morpholine ring structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique molecular structure, which includes a morpholine ring attached to an acetamide group and a dimethyloctyl chain, with a hydrochloride salt form.
Vorbereitungsmethoden
The synthesis of 4-Morpholineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride involves several steps:
Synthetic Routes: The preparation typically starts with the reaction of morpholine with acetic anhydride to form morpholineacetamide. This intermediate is then reacted with 1,1-dimethyloctylamine under controlled conditions to yield the desired product.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions with appropriate solvents such as dichloromethane or toluene. The temperature and pH are carefully controlled to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process.
Analyse Chemischer Reaktionen
4-Morpholineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the acetamide group can be substituted with other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. The reactions are often conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Morpholineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Morpholineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
4-Morpholineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride can be compared with other similar compounds:
Similar Compounds: Examples include other morpholine derivatives such as 4-Morpholineacetamide, N-(1,1-dimethylnonyl)-, hydrochloride and 4-Morpholineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride.
Uniqueness: The unique structure of this compound, particularly the dimethyloctyl chain, imparts specific properties that may enhance its biological activity or chemical reactivity compared to other derivatives.
Eigenschaften
CAS-Nummer |
109654-32-2 |
|---|---|
Molekularformel |
C16H33ClN2O2 |
Molekulargewicht |
320.9 g/mol |
IUPAC-Name |
N-(2-methylnonan-2-yl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C16H32N2O2.ClH/c1-4-5-6-7-8-9-16(2,3)17-15(19)14-18-10-12-20-13-11-18;/h4-14H2,1-3H3,(H,17,19);1H |
InChI-Schlüssel |
XWBYVFMLDPXYJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(C)(C)NC(=O)CN1CCOCC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


